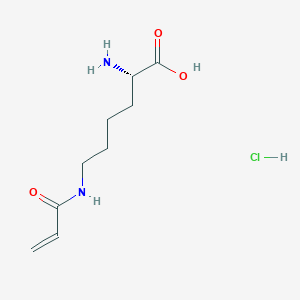
H-L-Lys(Acryloyl)-OH·HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Lys(Acryloyl)-OH·HCl, also known as Acryloyl-Lysine, is an amino acid derivative that is widely used as a reagent in scientific research. Acryloyl-Lysine, a zwitterionic compound, is a versatile and powerful tool for a wide range of laboratory experiments. It is a low-cost and simple to use reagent that can be used to study a variety of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for H-L-Lys(Acryloyl)-OH·HCl involves the acylation of lysine with acryloyl chloride in the presence of a base, followed by acidification to obtain the hydrochloride salt.
Starting Materials
Lysine, Acryloyl chloride, Base (e.g. triethylamine), Hydrochloric acid, Solvent (e.g. dichloromethane)
Reaction
Dissolve lysine in a solvent and add a base to the solution., Add acryloyl chloride dropwise to the solution while stirring., Allow the reaction to proceed for a few hours at room temperature., Acidify the reaction mixture with hydrochloric acid to obtain the hydrochloride salt of the product., Isolate the product by filtration or precipitation and dry under vacuum.
作用机制
H-L-Lys(Acryloyl)-OH·HCline acts as a substrate for enzymes, and it binds to the active site of the enzyme. The binding of H-L-Lys(Acryloyl)-OH·HCline to the enzyme activates the enzyme, and the enzyme then catalyzes the reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate. The reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate produces a product, which is then released from the enzyme.
生化和生理效应
H-L-Lys(Acryloyl)-OH·HCline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and it has been shown to modulate the activity of proteins. It has also been found to have anti-inflammatory and anti-oxidant effects, and it has been found to have a role in the regulation of cell signaling pathways.
实验室实验的优点和局限性
The main advantage of using H-L-Lys(Acryloyl)-OH·HCline in laboratory experiments is its low cost and simplicity of use. It is a relatively stable compound, and it is easy to handle and store. The main limitation of using H-L-Lys(Acryloyl)-OH·HCline is that it is not very specific, and it can bind to a variety of proteins and enzymes.
未来方向
There are a number of potential future directions for the use of H-L-Lys(Acryloyl)-OH·HCline. It could be used as a tool to study the structure and function of proteins and enzymes, and it could be used to study the role of proteins and enzymes in disease. It could also be used to study the role of proteins and enzymes in the regulation of cell signaling pathways. Additionally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the effects of drugs on proteins and enzymes, and it could be used to study the effects of environmental toxins on proteins and enzymes. Finally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the structure and function of proteins in different organisms, such as bacteria and viruses.
科学研究应用
H-L-Lys(Acryloyl)-OH·HCline is widely used in scientific research as a reagent for a variety of experiments. It is commonly used to study protein-protein interactions, to study the structure of proteins and peptides, and to study the structure and function of enzymes. It is also used as a substrate for enzyme assays, and as a reagent in chromatography and electrophoresis.
属性
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-2-8(12)11-6-4-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSKLUUWPLTMLY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







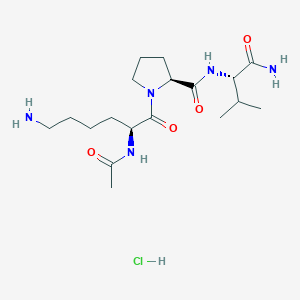
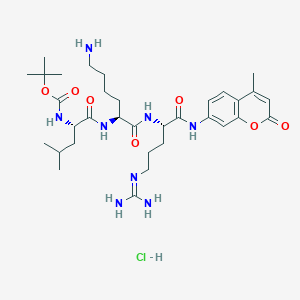
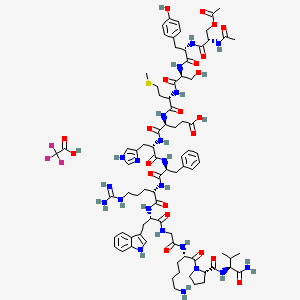
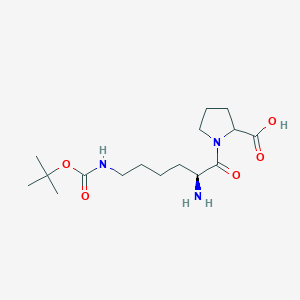
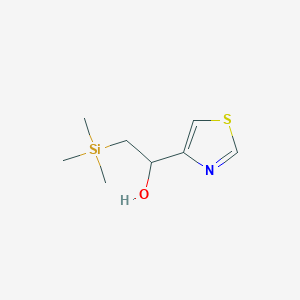
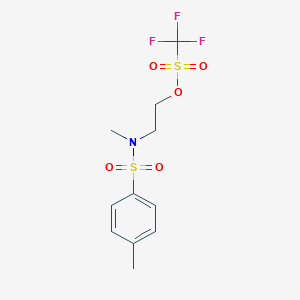
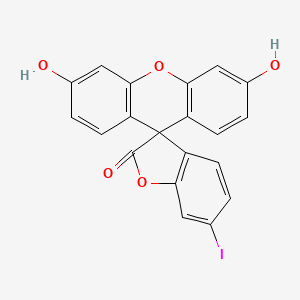
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)